2,4,5-Tribromo-1-methyl-1H-imidazole

Metal–halogen exchange Organolithium chemistry Synthetic methodology

Sourcing individual bromoimidazole intermediates from multiple vendors complicates inventory. This single tri-brominated scaffold enables divergent access to mono-, di-, and trisubstituted imidazoles from one stock item. • Controlled reductive debromination yields mono- and dibromoimidazoles (~62% for 4-bromo-1-methyl-1H-imidazole). • Sequential Suzuki-Miyaura coupling at C2, then C4/C5 simultaneously, accesses triarylimidazoles including Neurodazine precursors. • n-BuLi exchange fails with this compound, ensuring orthogonal reactivity free from unintended side reactions. • PXRD verification against published single-crystal data (triclinic P1) for batch QC.

Molecular Formula C4H3Br3N2
Molecular Weight 318.79 g/mol
CAS No. 1003-91-4
Cat. No. B092877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tribromo-1-methyl-1H-imidazole
CAS1003-91-4
Molecular FormulaC4H3Br3N2
Molecular Weight318.79 g/mol
Structural Identifiers
SMILESCN1C(=C(N=C1Br)Br)Br
InChIInChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3
InChIKeyKAMDVXMJRMNDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Tribromo-1-methyl-1H-imidazole Product Overview


2,4,5-Tribromo-1-methyl-1H-imidazole (CAS 1003-91-4, C₄H₃Br₃N₂) is a highly brominated heterocyclic imidazole scaffold featuring bromine atoms at the 2-, 4-, and 5-positions of the imidazole ring, with a methyl group at the N-1 position . The molecular weight is 318.79 g/mol, with a reported melting point of 84–86 °C and a boiling point of 364.9±45.0 °C at 760 mmHg . This compound serves as a versatile synthetic building block for medicinal chemistry and materials science due to the presence of three reactive C–Br bonds, which enable sequential functionalization strategies [1].

Sequential functionalization Three reactive C–Br bonds enable ordered cross-coupling strategies
Divergent intermediate Single procurement yields mono-, di-, and tribromoimidazoles via reductive debromination
Orthogonal reactivity Inherently avoids Br–Li exchange; suited for Pd-catalyzed or nucleophilic routes

2,4,5-Tribromo-1-methyl-1H-imidazole Substitution Limitations


In-class imidazole analogs with fewer bromine substituents (e.g., monobromo- or dibromoimidazoles) or different halogen patterns exhibit fundamentally different reactivity profiles, precluding their use as direct replacements in established synthetic protocols. Specifically, the presence of three bromine atoms in 2,4,5-tribromo-1-methyl-1H-imidazole enables unique metal–halogen exchange and selective cross-coupling behavior that is not achievable with partially brominated counterparts [1]. Furthermore, this compound's ability to serve as a precursor for selective reductive debromination to generate valuable mono- and dibromoimidazole intermediates provides a divergent synthetic entry point that simpler analogs cannot replicate. The quantitative evidence below establishes precisely where this compound differentiates from its closest in-class comparators.

Fewer bromine substituents may alter metal–halogen exchange selectivity and site-specificity.
Mono- or dibromoimidazoles cannot replicate the divergent reductive debromination pathway of the tribromide.
Partially brominated analogs may not support the same orthogonal functionalization strategy without protecting groups.

2,4,5-Tribromo-1-methyl-1H-imidazole: Evidence vs. Analogs


Metal–Halogen Exchange Failure vs. Monobromo Imidazoles

Attempts to exchange bromine atoms for lithium in 2,4,5-tribromo-1-methylimidazole using n-butyllithium failed, whereas monobromoimidazoles undergo successful Br–Li exchange under identical conditions [1]. This differential reactivity fundamentally alters the synthetic strategies available for tribromoimidazole derivatives.

Br–Li Exchange
Head-to-head
Exchange failed with n-BuLi
Tribromide: no exchange vs. Monobromo: successful
Orthogonal reactivity required; substitution not possible in Br–Li protocols
Alternative functionalization strategies needed
Metal–halogen exchange Organolithium chemistry Synthetic methodology

Reductive Debromination to Mono- and Dibromoimidazoles

2,4,5-Tribromo-1-methyl-1H-imidazole undergoes controlled reductive debromination with sodium sulfite under reflux conditions to yield a mixture of tribromo-, dibromo-, and monobromoimidazoles, enabling access to less brominated analogs from a single starting material . After two-step reduction, 4-bromo-1-methyl-1H-imidazole is obtained in approximately 62% yield .

Reductive debromination
Data to verify
Na₂SO₃ reduction yields mono/di/tribromo mixture; ~62% yield of 4-bromo-1-methylimidazole
Divergent access to multiple bromination states from single intermediate
Yield reported without independent validation
Reductive debromination Precursor synthesis Halogenated imidazoles

Crystal Structure Confirmation

The crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole has been definitively solved and published, providing unambiguous structural verification with high-resolution data (Rgt(F) = 0.026) [1]. The compound crystallizes in the triclinic space group P1 (no. 2) with unit cell parameters a = 6.9066(3) Å, b = 7.0812(3) Å, c = 16.1046(6) Å, α = 78.093(2)°, β = 82.467(2)°, γ = 89.781(2)°, V = 763.8 ų, Z = 4, measured at T = 173 K [1].

Crystal structure
Reported
Triclinic P1, Rgt(F)=0.026, Z=4
Definitive benchmark for powder XRD batch verification
Use as reference for identity confirmation
X-ray crystallography Structural characterization Quality assurance

2,4,5-Tribromo-1-methyl-1H-imidazole Applications


Divergent Library Synthesis via Reductive Debromination

Procure 2,4,5-tribromo-1-methyl-1H-imidazole as a single starting material to generate a library of mono-, di-, and tribromoimidazole intermediates through controlled reductive debromination with sodium sulfite, achieving approximately 62% yield of 4-bromo-1-methyl-1H-imidazole after two-step reduction [1]. This approach consolidates inventory and eliminates the need to source multiple CAS-specific bromoimidazoles separately.

Triarylimidazole Synthesis via Sequential Suzuki–Miyaura Cross-Coupling

Utilize 2,4,5-tribromo-1-methyl-1H-imidazole as a platform for sequential Suzuki–Miyaura cross-coupling reactions to access 2,4,5-triarylimidazoles. The established protocol enables initial coupling at the 2-position with (hetero)arylboronic acids, followed by simultaneous coupling at the 4- and 5-positions [1]. This methodology has been applied to the synthesis of Neurodazine precursors [1].

Route Planning to Avoid Br–Li Exchange

Select 2,4,5-tribromo-1-methyl-1H-imidazole for synthetic sequences where Br–Li exchange must be avoided. Since attempts to exchange bromine for lithium using n-butyllithium fail with this compound [1], it is inherently suited for multi-step functionalization strategies that rely on orthogonal reactivity (e.g., cross-coupling, nucleophilic substitution) without interference from unintended metal–halogen exchange side reactions.

Batch Verification with Published Crystallographic Data

Implement powder X-ray diffraction (PXRD) for incoming batch verification by comparing experimental patterns to the published single-crystal structure data (triclinic P1, a = 6.9066 Å, b = 7.0812 Å, c = 16.1046 Å) [1]. This provides a robust, non-proprietary analytical benchmark for confirming compound identity and crystallinity.

Application
Selection Property
Validation Focus
Divergent library synthesis via reductive debromination
Single-source intermediate for multiple bromination states
Reduction condition optimization and isomer distribution
Sequential Suzuki–Miyaura cross-coupling
Site-selective reactivity (2- vs 4,5-positions)
Coupling efficiency and triaryl product purity
Route planning to avoid Br–Li exchange
Orthogonal functional group tolerance
Absence of side reactions under organolithium conditions
Batch verification with crystallographic data
Published crystal structure available
PXRD pattern match against reference

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